![molecular formula C12H19N B2451043 Spiro[azetidine-2,2'-adamantane] CAS No. 59591-93-4](/img/structure/B2451043.png)

Spiro[azetidine-2,2'-adamantane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

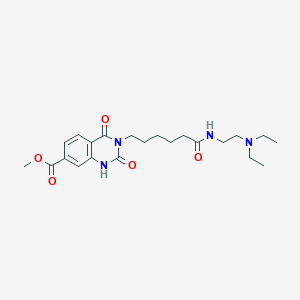

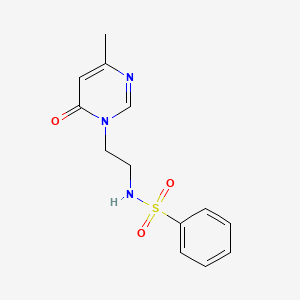

Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . For instance, the synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .Physical And Chemical Properties Analysis

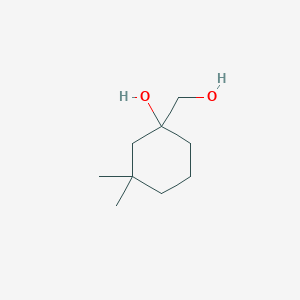

The physical form of spiro[azetidine-2,2’-adamantane] is a powder . It has a melting point of 153-156 degrees .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

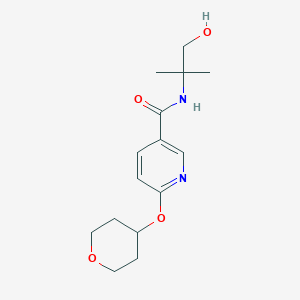

Spiro[azetidine-2,2'-adamantanes] have been explored for their potential in synthesizing bioactive adamantane spiro heterocycles, particularly for antiviral properties. Kolocouris et al. (2007) synthesized various adamantane spiro heterocycles, including spiro[azetidine-2,2'-adamantanes], and tested them for anti-influenza A virus properties. The study found that certain compounds exhibited significant anti-influenza A virus activity, outperforming known antiviral agents like amantadine and rimantadine (Kolocouris et al., 2007).

Chemical Synthesis Techniques

Sasaki et al. (1976) reported on the synthesis of adamantane spiro heterocycles, including azetidine derivatives, by utilizing ionic- and cycloadditions. This work provided valuable insights into the chemical synthesis techniques applicable to spiro[azetidine-2,2'-adamantane] compounds (Sasaki, Eguchi, & Hirako, 1976).

Application in Photoaffinity Labeling

Spiro[azetidine-2,2'-adamantane] derivatives have been evaluated in the context of photoaffinity labeling. Bayley and Knowles (1980) explored the use of spiro[adamantane-4,4'-diazirine] for labeling intrinsic proteins within biological membranes, demonstrating its potential application in biochemistry and molecular biology (Bayley & Knowles, 1980).

Conformational and Structural Studies

The synthesis of spiro[azetidine-2,2'-adamantanes] has also been connected to conformational and structural studies. Research like that of Mullica et al. (1999) on the structure of adamantan-1-ammonium 1-adamantanecarboxylate provides insights into the structural characteristics of such compounds and their potential biological activity (Mullica, Scott, Farmer, & Kautz, 1999).

Wirkmechanismus

Target of Action

Spiro[azetidine-2,2’-adamantane] is a type of spirocyclic compound . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . .

Mode of Action

It’s known that the inherent rigidity of spirocyclic compounds, such as spiro[azetidine-2,2’-adamantane], influences their interaction with their molecular targets .

Biochemical Pathways

Spirocyclic compounds are known to exhibit diversified biological and pharmacological activity .

Result of Action

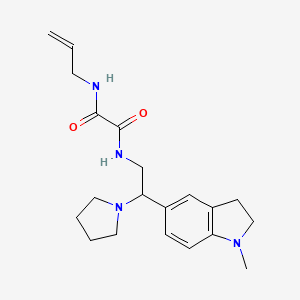

Spiro[azetidine-2,2’-adamantane] and other spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity . For instance, some spirocyclic compounds have shown antibacterial and antifungal activities . .

Safety and Hazards

Zukünftige Richtungen

Spiro heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . These compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

spiro[adamantane-2,2'-azetidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-13-12(1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZQPFDOUTCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12C3CC4CC(C3)CC2C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)